molecular formula C21H22N4O3S B2904847 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1172349-51-7

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No. B2904847
CAS RN: 1172349-51-7
M. Wt: 410.49
InChI Key: ZLODUQXXHSYJSZ-UHFFFAOYSA-N
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Description

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis often focuses on the development of novel compounds with potential therapeutic or material applications. For instance, El-Essawy and Rady (2011) explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan and thiophene compounds, highlighting the versatility of these heterocyclic frameworks in creating biologically relevant molecules (El-Essawy & Rady, 2011). Similarly, the work by Ignatovich et al. (2015) on synthesizing carbonitriles with silicon- and germanium-containing furyl(thienyl) derivatives indicates the importance of such structures in developing new materials with unique properties (Ignatovich et al., 2015).

Material Science Applications

In material science, the structural motifs similar to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide could be exploited for the development of new materials with desired physical and chemical properties. The study of heterocyclic compounds, as mentioned in the previous examples, serves as a foundational step towards understanding how these complex molecules can interact and be utilized in various material science applications.

Pharmacological Potential

Though the direct pharmacological applications of the specific compound are not detailed in the accessible literature, the structural similarity to compounds explored for their biological activities suggests potential in this area. For example, compounds with furan and thiophene moieties have been investigated for their antibacterial, antifungal, and anticancer properties, as seen in the research conducted by Ghorab et al. (2014), who studied aminoantipyrine-based heterocycles for their anti-breast cancer activity (Ghorab, El-Gazzar, & Alsaid, 2014). This indicates a potential pathway for the exploration of this compound in similar biological applications.

properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-5-6-15(8-14(13)2)21(27)23-20-17-11-29-12-18(17)24-25(20)10-19(26)22-9-16-4-3-7-28-16/h3-8H,9-12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODUQXXHSYJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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